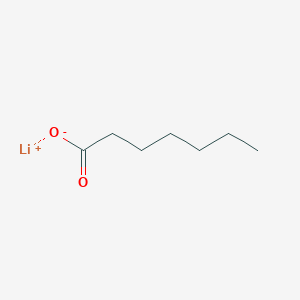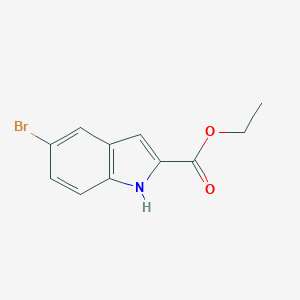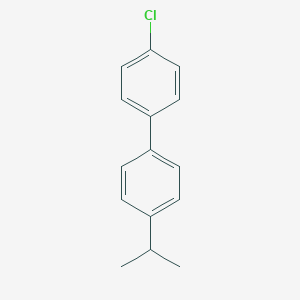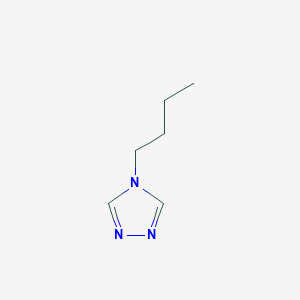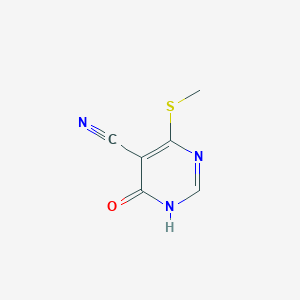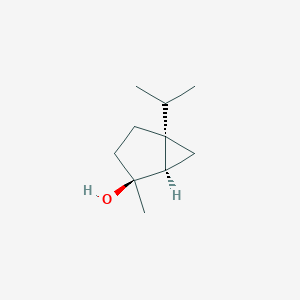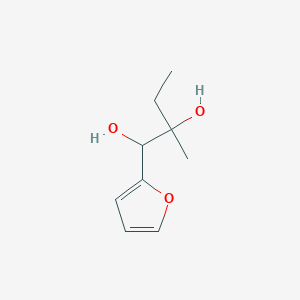
1-(2-Furyl)-2-methyl-1,2-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furyl)-2-methyl-1,2-butanediol, also known as furanmethanol, is a chemical compound that has been studied extensively for its potential applications in various scientific fields. It is a colorless liquid with a sweet odor and is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Furyl)-2-methyl-1,2-butanediol has been studied for its potential applications in various scientific fields, including food science, pharmaceuticals, and biochemistry. It is commonly used as a flavoring agent in food products such as baked goods, coffee, and alcoholic beverages. In pharmaceuticals, it has been studied for its potential as an antitumor agent and as a treatment for diabetes. In biochemistry, it has been studied for its potential as a building block for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Furyl)-2-methyl-1,2-butanediol is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes involved in the metabolism of glucose and other carbohydrates. This leads to a decrease in blood glucose levels and an increase in insulin sensitivity.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(2-Furyl)-2-methyl-1,2-butanediol can have a number of biochemical and physiological effects. These include a decrease in blood glucose levels, an increase in insulin sensitivity, and a reduction in oxidative stress. It has also been shown to have anti-inflammatory and antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Furyl)-2-methyl-1,2-butanediol in lab experiments is its low toxicity and high solubility in water and ethanol. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Furyl)-2-methyl-1,2-butanediol. One area of interest is its potential as a treatment for diabetes and other metabolic disorders. Another area of interest is its potential as a building block for the synthesis of new compounds with potential pharmaceutical applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Furyl)-2-methyl-1,2-butanediol and to explore its potential applications in other scientific fields.
Synthesemethoden
1-(2-Furyl)-2-methyl-1,2-butanediol can be synthesized through various methods, including the reaction of furfuryl alcohol with formaldehyde and acetaldehyde, or through the hydrogenation of furfural. The most common method involves the reaction of furfuryl alcohol with formaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Eigenschaften
CAS-Nummer |
18927-21-4 |
|---|---|
Produktname |
1-(2-Furyl)-2-methyl-1,2-butanediol |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-(furan-2-yl)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C9H14O3/c1-3-9(2,11)8(10)7-5-4-6-12-7/h4-6,8,10-11H,3H2,1-2H3 |
InChI-Schlüssel |
OEBMZDILMFLZLM-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C1=CC=CO1)O)O |
Kanonische SMILES |
CCC(C)(C(C1=CC=CO1)O)O |
Synonyme |
1-(2-Furyl)-2-methyl-1,2-butanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
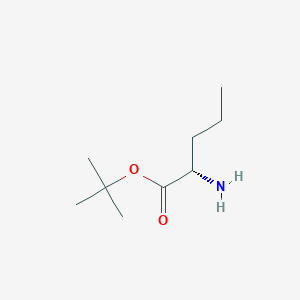
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
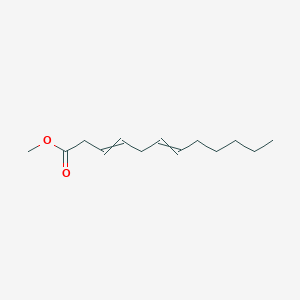
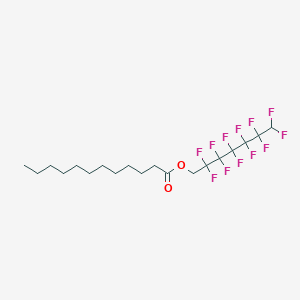
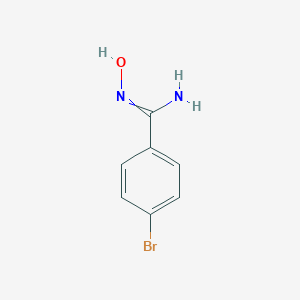
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
